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Introduction
SR14150, also known as AT-200, is a non-peptidic, moderately selective agonist for the

Nociceptin/Orphanin FQ (NOP) receptor, also demonstrating partial agonist activity at the µ-

opioid receptor (MOP).[1][2][3] This dual activity makes it a compound of significant interest for

investigating the roles of the NOP and opioid systems in various physiological and pathological

processes, particularly in the context of pain modulation.[4][5] Preclinical studies in rodent

models have been instrumental in elucidating its pharmacological profile and therapeutic

potential. These application notes provide a comprehensive overview and detailed protocols for

the use of SR14150 in in vivo rodent studies.

Mechanism of Action
SR14150 acts as a partial agonist at both the NOP and µ-opioid receptors.[1][5] Its effects are

complex and can vary depending on the pain state of the animal. In models of acute pain, the

antinociceptive effects of SR14150 are primarily mediated by its activity at the µ-opioid receptor

and can be reversed by the opioid antagonist naloxone.[1][4] However, in chronic pain states,

such as neuropathic pain, SR14150 exhibits antiallodynic effects that are mediated by the NOP

receptor and can be blocked by NOP receptor antagonists like SB-612111.[1][5] This suggests

a dynamic interplay between the NOP and opioid systems in the modulation of pain.
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The signaling pathway for SR14150 involves the activation of G-protein-coupled receptors

(GPCRs). As a member of the opioid receptor family, the NOP receptor couples to Gi/Go

proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels,

and modulation of ion channel activity.[3][6] This ultimately results in the inhibition of neuronal

excitability and neurotransmitter release.
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Diagram 1: Simplified signaling pathway of SR14150.

Data Presentation
Table 1: In Vivo Efficacy of SR14150 in Rodent Pain
Models
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Experimental Protocols
Protocol 1: Assessment of Antinociceptive Effects in an
Acute Pain Model (Tail-Flick Test)
This protocol is adapted from studies demonstrating the µ-opioid receptor-mediated

antinociceptive effects of SR14150.[4]

1. Animals:

Male C57BL/6 mice (8-10 weeks old).

House animals in a temperature-controlled environment with a 12-hour light/dark cycle, with

ad libitum access to food and water.

Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

2. Materials:

SR14150 hydrochloride salt.

Vehicle (e.g., physiological saline containing 0.3% Tween 80).[8]

Naloxone hydrochloride (opioid antagonist).

Morphine sulfate (positive control).

Tail-flick apparatus.

3. Drug Preparation:

Dissolve SR14150 and morphine in the vehicle to the desired concentrations.
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Prepare naloxone solution in saline.

4. Experimental Procedure:

Baseline Measurement: Determine the baseline tail-flick latency for each mouse by applying

a radiant heat source to the tail and recording the time until the tail is withdrawn. The

average of three readings, taken at 5-minute intervals, constitutes the baseline. A cut-off time

(e.g., 10 seconds) should be established to prevent tissue damage.

Drug Administration: Administer SR14150 (e.g., 30 mg/kg, s.c.), morphine (e.g., 15 mg/kg,

s.c.), or vehicle to different groups of mice.[4]

Antagonist Co-administration: In a separate group, co-administer naloxone (e.g., 1 mg/kg,

s.c.) with SR14150.[4]

Post-treatment Measurement: Measure the tail-flick latency at various time points after drug

administration (e.g., 30, 60, 90, and 120 minutes).

5. Data Analysis:

Calculate the percentage of maximal possible effect (%MPE) using the formula: %MPE =

[(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Analyze the data using an appropriate statistical test, such as a two-way ANOVA followed by

a post-hoc test, to compare the effects of different treatments over time.

Protocol 2: Assessment of Antiallodynic Effects in a
Neuropathic Pain Model (Spinal Nerve Ligation and von
Frey Test)
This protocol is based on studies showing the NOP receptor-mediated antiallodynic effects of

SR14150 in a chronic pain state.[1][5]

1. Animals and Surgical Procedure:

Male C57BL/6 mice (8-10 weeks old).
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Induce neuropathic pain using the spinal nerve ligation (SNL) model. Briefly, under

anesthesia, ligate the L5 spinal nerve. Sham-operated animals undergo the same surgical

procedure without nerve ligation.

Allow animals to recover for at least 7 days post-surgery and confirm the development of

mechanical allodynia.

2. Materials:

SR14150 hydrochloride salt.

Vehicle.

SB-612111 (NOP receptor antagonist).

Naloxone hydrochloride.

von Frey filaments.

3. Drug Preparation:

Prepare drug solutions as described in Protocol 1.

4. Experimental Procedure:

Baseline Measurement: Establish the baseline mechanical withdrawal threshold using the

up-down method with von Frey filaments.

Drug Administration: Administer SR14150 (e.g., 3 or 10 mg/kg, s.c.), vehicle, or a positive

control to different groups of SNL mice.[5]

Antagonist Co-administration: In separate groups, pre-treat animals with SB-612111 (e.g., 10

mg/kg, s.c.) or naloxone (e.g., 1 mg/kg, s.c.) before SR14150 administration.[1][5]

Post-treatment Measurement: Measure the mechanical withdrawal threshold at various time

points after drug administration (e.g., 60 minutes).

5. Data Analysis:
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Determine the 50% withdrawal threshold (in grams) for each animal.

Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by

a post-hoc test, to compare the effects of different treatments.
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Diagram 2: General experimental workflow for in vivo rodent studies with SR14150.
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Concluding Remarks
SR14150 is a valuable pharmacological tool for investigating the complex interplay between

the NOP and µ-opioid receptor systems in rodent models. The provided protocols offer a

foundation for designing and conducting in vivo studies to explore its therapeutic potential in

pain and other neurological disorders. Researchers should carefully consider the specific

research question, animal model, and appropriate control groups to ensure the generation of

robust and reproducible data. It is also crucial to adhere to ethical guidelines for animal

research throughout all experimental procedures.
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To cite this document: BenchChem. [Application Notes and Protocols for SR14150 in In Vivo
Rodent Studies]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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